molecular formula C6H5N3 B049477 5-Methylpyrimidine-4-carbonitrile CAS No. 114969-63-0

5-Methylpyrimidine-4-carbonitrile

Cat. No.: B049477
CAS No.: 114969-63-0
M. Wt: 119.12 g/mol
InChI Key: SXYJWIDDRHKVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl furan-2-carboxylate, also known as methyl 2-furoate or methyl pyromucate, is an organic compound with the molecular formula C6H6O3. It is a furan derivative and is commonly used in the flavor and fragrance industry due to its pleasant aroma. The compound is also of interest in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl furan-2-carboxylate can be synthesized through several methods. One common method involves the esterification of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the copper-catalyzed reaction of furan, furfural, or 2-acetylfuran with carbon tetrachloride and methanol. This method yields high amounts of methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate .

Industrial Production Methods

In industrial settings, methyl furan-2-carboxylate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl furan-2-carboxylate varies depending on its application. In biological systems, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Comparison with Similar Compounds

Methyl furan-2-carboxylate can be compared with other furan derivatives such as:

Methyl furan-2-carboxylate is unique due to its combination of a furan ring and an ester functional group, which imparts specific chemical reactivity and biological activity .

Properties

IUPAC Name

5-methylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYJWIDDRHKVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.